molecular formula C12H16N2O B13583004 3-(1-Cyclopropylethyl)-1-phenylurea

3-(1-Cyclopropylethyl)-1-phenylurea

Cat. No.: B13583004
M. Wt: 204.27 g/mol
InChI Key: VBBOGUVAPQGDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Cyclopropylethyl)-1-phenylurea is a phenylurea derivative of significant interest in specialized chemical research and development . This compound is recognized for its role as a key structural motif in the synthesis and study of more complex bioactive molecules. Researchers value this compound for its ureide functional group, which is a common pharmacophore and agrochemical motif, often associated with specific biological activities. While the specific biological profile of this compound is under investigation, its structural analogs are frequently explored for their potential as inhibitors or modulators of various biological pathways . In particular, related urea compounds incorporating the cyclopropyl group are investigated in pharmaceutical research for targeted therapies, and in agrochemical science for crop protection applications . The cyclopropylethyl moiety contributes unique steric and electronic properties that can influence the molecule's conformation and interaction with biological targets, making it a valuable scaffold for Structure-Activity Relationship (SAR) studies. This product is provided as a high-purity solid for use in analytical reference standards, organic synthesis, and biochemical screening. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(1-cyclopropylethyl)-3-phenylurea

InChI

InChI=1S/C12H16N2O/c1-9(10-7-8-10)13-12(15)14-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H2,13,14,15)

InChI Key

VBBOGUVAPQGDSX-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Significance of the Cyclopropylethyl and Phenylurea Moieties in Chemical Design

The specific combination of the cyclopropylethyl and phenylurea moieties in 3-(1-Cyclopropylethyl)-1-phenylurea suggests a deliberate design to harness the beneficial properties of each.

The phenylurea moiety is a well-established pharmacophore. Its two NH groups and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with biological targets like enzymes and receptors. researchgate.net The phenyl ring itself can engage in various non-covalent interactions, further contributing to binding affinity.

The cyclopropyl (B3062369) group is an increasingly popular feature in modern drug design. acs.orgpsu.edu Its unique three-membered ring structure imparts several desirable properties:

Conformational Rigidity: The cyclopropane (B1198618) ring restricts the conformation of the molecule, which can lead to a more favorable binding to a target receptor and reduce off-target effects. acs.orgacs.org

Metabolic Stability: The C-H bonds in a cyclopropane ring are stronger than those in linear alkanes, making the group less susceptible to metabolic degradation and potentially increasing the drug's half-life. acs.orgscientificupdate.com

Enhanced Potency: The introduction of a cyclopropyl group can increase the potency of a drug candidate. acs.orgpsu.edu

The "ethyl" linker in the cyclopropylethyl group provides a degree of flexibility, allowing the bulky cyclopropyl and phenylurea groups to orient themselves optimally for interaction with a biological target.

Computational and Theoretical Investigations of 3 1 Cyclopropylethyl 1 Phenylurea

Conformational Analysis and Molecular Geometry Studies

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the most stable, or ground state, geometry of a molecule. For 3-(1-Cyclopropylethyl)-1-phenylurea, DFT calculations would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d,p) to achieve a balance between accuracy and computational cost.

The geometry of the phenylurea moiety is of particular interest. In the parent phenylurea molecule, the benzene (B151609) ring and the urea (B33335) group are not coplanar. iucr.org X-ray crystallography studies have shown a dihedral angle of 46.4° between the plane of the benzene ring and the plane of the urea moiety. iucr.org This twisting is a result of minimizing steric hindrance and optimizing electronic interactions. A similar twisted conformation would be expected for this compound.

The cyclopropyl (B3062369) group introduces additional conformational considerations. The bonds within the cyclopropyl ring are strained, and this can influence the rotational barrier around the C-N bond connecting the ethyl group to the urea nitrogen. DFT calculations can predict the preferred orientation of the cyclopropylethyl group relative to the rest of the molecule to minimize steric clashes and maximize stabilizing interactions.

Table 1: Predicted Geometrical Parameters for this compound based on Phenylurea Data

ParameterPredicted ValueReference Compound
C=O bond length~1.245 ÅPhenylurea iucr.org
C(carbonyl)-N(amino) bond length~1.326 ÅPhenylurea iucr.org
C(carbonyl)-N(imino) bond length~1.375 ÅPhenylurea iucr.org
Dihedral angle (Phenyl ring - Urea plane)~46-48°Phenylurea iucr.org

Note: These values are illustrative and based on the crystal structure of phenylurea. Actual values for the title compound would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static picture of the ground state, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the movements of atoms and can reveal the accessible conformations and the energy barriers between them. Recent studies on N,N'-diaryl ureas have highlighted their dynamic nature, even though a predominant isomer is often favored. nih.gov

For this compound, an MD simulation would likely show significant rotational freedom around the single bonds, particularly the bond connecting the phenyl group to the nitrogen and the bond connecting the ethyl group to the other nitrogen. The simulation would map out the conformational landscape, identifying low-energy regions corresponding to stable or metastable conformations. This dynamic behavior is crucial for understanding how the molecule might adapt its shape to interact with other molecules.

Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, Aromatic Stacking)

The urea functional group is a potent hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). nih.gov These hydrogen bonds are fundamental to the molecular recognition properties of urea derivatives. tandfonline.comtandfonline.com In this compound, the two N-H protons can form hydrogen bonds. Intramolecularly, hydrogen bonding is less likely due to the geometry, but intermolecularly, these groups can lead to the formation of dimers or larger aggregates in the solid state or in non-polar solvents. iucr.org

Electronic Structure and Quantum Chemical Characterization

The arrangement of electrons in a molecule determines its reactivity and chemical properties. Quantum chemical methods allow for a detailed characterization of the electronic structure of this compound.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For phenylurea derivatives, the HOMO is typically localized on the phenyl ring and the nitrogen atoms, reflecting the electron-donating nature of these groups. The LUMO is often distributed over the carbonyl group and the phenyl ring, indicating these as potential sites for nucleophilic attack. The introduction of the cyclopropylethyl group would likely have a modest effect on the HOMO and LUMO energies compared to simpler alkyl substituents.

Table 2: Illustrative Frontier Orbital Energies for a Phenylurea Derivative

OrbitalEnergy (eV)Localization
HOMO~ -6.0 eVPhenyl ring, N-H groups
LUMO~ -1.0 eVCarbonyl group, Phenyl ring
HOMO-LUMO Gap~ 5.0 eV-

Note: These are typical energy values for aromatic ureas and serve as an illustrative example. researchgate.net Precise values require specific calculations for the title compound.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net These maps are useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net

In this compound, the ESP map would show a region of high negative potential around the carbonyl oxygen, making it a prime site for electrophilic attack or hydrogen bond donation. The areas around the N-H protons would exhibit a positive potential, indicating their role as hydrogen bond donors. The phenyl ring would show a moderately negative potential on its face due to the π-electron cloud, making it susceptible to interactions with cations or electron-deficient groups. The cyclopropyl group, being a saturated hydrocarbon, would have a relatively neutral potential. This detailed charge distribution analysis is critical for understanding the non-covalent interactions that govern the molecule's behavior in a biological or chemical system.

Reactivity Prediction Based on Electronic Descriptors

The reactivity of this compound can be predicted by calculating a range of electronic descriptors using quantum chemical methods, such as Density Functional Theory (DFT). These descriptors provide insights into the molecule's electrophilic and nucleophilic nature, as well as the reactivity of its individual atoms.

Key electronic descriptors and their hypothetical predictions for this compound are outlined below. These values are illustrative and would require specific computational calculations for verification.

Electronic DescriptorPredicted Value/CharacteristicImplication for Reactivity
Highest Occupied Molecular Orbital (HOMO) Energy Relatively lowIndicates moderate nucleophilicity. The lone pairs on the urea nitrogens and the oxygen atom are the most likely sites for electrophilic attack.
Lowest Unoccupied Molecular Orbital (LUMO) Energy Moderately highSuggests a moderate susceptibility to nucleophilic attack. The carbonyl carbon of the urea group is a primary electrophilic site.
HOMO-LUMO Gap ModerateA moderate energy gap suggests a balance between kinetic stability and reactivity.
Molecular Electrostatic Potential (MEP) Negative potential around the carbonyl oxygen and phenyl ring; Positive potential around the N-H protons.The MEP map would highlight the electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack).
Fukui Functions Higher values on the urea nitrogens and oxygen for electrophilic attack; Higher value on the carbonyl carbon for nucleophilic attack.These functions would pinpoint the specific atoms most likely to participate in chemical reactions.
Global Electrophilicity Index (ω) ModerateClassifies the molecule as a moderate electrophile, capable of accepting electron density in reactions.
Global Nucleophilicity Index (N) ModerateSuggests a moderate ability to donate electron density in chemical reactions.

Table 1: Hypothetical Electronic Descriptors and Reactivity Predictions for this compound

Ligand-Protein Interaction Modeling and Pharmacophore Development (In Silico Focus)

The potential biological activity of this compound can be explored through various in silico modeling techniques. These methods aim to predict how the molecule might interact with biological targets and to identify the key structural features responsible for these interactions.

Molecular Docking Simulations for Hypothetical Binding Poses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov Given that many urea derivatives exhibit inhibitory activity against kinases, a hypothetical docking study could be performed against a kinase active site, for instance, a receptor tyrosine kinase.

In a hypothetical docking simulation, this compound would be placed into the ATP-binding pocket of the kinase. The urea moiety is a well-known "hinge-binder" in kinase inhibitors, capable of forming crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.

Expected Key Interactions:

Hydrogen Bonding: The N-H protons of the urea would likely act as hydrogen bond donors to the backbone carbonyls of hinge residues (e.g., glutamate, aspartate). The carbonyl oxygen of the urea could act as a hydrogen bond acceptor from a backbone N-H in the hinge region.

Hydrophobic Interactions: The phenyl group would likely occupy a hydrophobic pocket within the active site, forming van der Waals interactions with nonpolar residues. The cyclopropyl group would also contribute to hydrophobic interactions in a nearby sub-pocket.

Pi-Stacking: The phenyl ring could engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.

Interacting Residue (Hypothetical)Interaction TypeLigand Moiety Involved
Hinge Region Amino Acid (e.g., Alanine)Hydrogen Bond (Donor)Urea N-H
Hinge Region Amino Acid (e.g., Leucine)Hydrogen Bond (Acceptor)Urea Carbonyl Oxygen
Phenylalanine, Tyrosineπ-π StackingPhenyl Ring
Valine, Leucine, IsoleucineHydrophobic InteractionPhenyl Ring, Cyclopropyl Group

Table 2: Hypothetical Binding Interactions of this compound in a Kinase Active Site

Development of Pharmacophore Models for Related Urea Structures

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. researchgate.netnih.gov Based on known bioactive urea derivatives, a hypothetical pharmacophore model for compounds related to this compound could be developed.

This model would likely include the following features:

One Hydrogen Bond Acceptor: Corresponding to the urea carbonyl oxygen.

Two Hydrogen Bond Donors: Corresponding to the two N-H groups of the urea moiety.

One Aromatic Feature: Representing the phenyl ring.

One Hydrophobic Feature: Representing the cyclopropylethyl group.

The spatial arrangement and distances between these features would be critical for biological activity. This pharmacophore model could then be used as a 3D query to search large chemical databases for novel compounds with similar potential activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Binding Affinity (In Silico)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. neovarsity.orgblogspot.com A hypothetical QSAR study for a series of analogues of this compound could be designed to predict their binding affinity to a specific target.

Steps for a Hypothetical QSAR Study:

Dataset Assembly: A dataset of urea derivatives with experimentally determined binding affinities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These could include:

Topological descriptors: (e.g., Wiener index, Randić index) describing molecular connectivity. numberanalytics.com

Geometrical descriptors: (e.g., molecular surface area, volume) describing the 3D shape. numberanalytics.com

Electronic descriptors: (e.g., dipole moment, partial charges) describing the electronic distribution. nih.govacs.org

Physicochemical descriptors: (e.g., logP, polar surface area) related to ADME properties. numberanalytics.com

Model Building: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build a mathematical model that relates the descriptors to the binding affinity. semanticscholar.org

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques. wikipedia.org

A hypothetical QSAR equation might look like:

pIC50 = c0 + c1(LogP) + c2(Molecular_Weight) - c3*(Polar_Surface_Area) + ...

Where pIC50 is the negative logarithm of the binding affinity, and c0, c1, c2, c3 are the regression coefficients for the respective descriptors.

Descriptor TypeExample DescriptorPotential Influence on Binding Affinity
PhysicochemicalLogP (Lipophilicity)Positive correlation (increased hydrophobic interactions) or negative correlation (poor solubility).
GeometricalMolecular VolumePositive correlation up to a certain size to fit the binding pocket.
ElectronicDipole MomentMay influence long-range interactions with the protein.

Table 3: Hypothetical Descriptors and Their Potential Impact in a QSAR Model for Urea Derivatives

Advanced Virtual Screening Methodologies for Novel Ligands

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govresearchgate.net Starting with this compound as a hit compound, several advanced virtual screening methodologies could be employed to discover novel ligands.

Pharmacophore-Based Virtual Screening: The pharmacophore model developed in section 3.3.2 could be used to rapidly screen millions of compounds, filtering for those that match the key chemical features. dergipark.org.tr

Structure-Based Virtual Screening (SBVS): If a high-resolution crystal structure of the target protein is available, molecular docking could be used to screen large compound libraries against the binding site. mdpi.com This would prioritize compounds based on their predicted binding energy and pose.

Machine Learning-Based Screening: Machine learning models, trained on known active and inactive compounds, can be used to predict the likelihood of activity for new compounds. mdpi.com These models can learn complex relationships between chemical structure and biological activity that are not captured by traditional QSAR models.

Fragment-Based Virtual Screening: This approach involves screening libraries of small molecular fragments to identify those that bind to the target. These fragments can then be computationally grown or linked together to create more potent lead compounds.

These advanced in silico methods, when used in combination, can significantly accelerate the process of drug discovery by focusing experimental efforts on the most promising candidates. nih.gov

Mechanistic Exploration of Biochemical Interactions of 3 1 Cyclopropylethyl 1 Phenylurea in Vitro and Acellular Focus

Investigation of Enzyme Inhibition Mechanisms (Acellular Studies)

The phenylurea scaffold is a common feature in a variety of enzyme inhibitors. Acellular studies, which are conducted in a cell-free system, provide a direct assessment of a compound's ability to interact with and inhibit a purified enzyme. These studies are fundamental in elucidating the mechanism of action and characterizing the potency of enzyme inhibitors.

The inhibitory activity of phenylurea derivatives has been quantified against several enzymes. The half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a key parameter in this characterization.

For instance, a series of 1,3-diphenylurea (B7728601) derivatives appended with an aryl pyridine (B92270) moiety were evaluated for their inhibitory effects on the receptor tyrosine kinases c-MET and VEGFR-2. nih.gov The inhibitory concentrations for these compounds varied based on the substitution pattern on the phenyl ring. For example, the 4-chlorophenyl derivative (APPU2b) exhibited an IC50 of 1040 nM against c-MET and 1580 nM against VEGFR-2. nih.gov In contrast, the bromo analogue (2c) showed greater potency with IC50 values of 720 nM and 1170 nM against c-MET and VEGFR-2, respectively. nih.gov Dihalogenated phenyl analogues generally displayed more significant antitumor activity than their monohalogenated counterparts, with IC50 values in the range of 380–620 nM. nih.gov

In another study, novel phenyl-urea derivatives were designed as dual activators of glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ). researchgate.net Several of these compounds demonstrated potent activation of both targets, with EC1.5 values (a measure of concentration for 1.5-fold activation) for GK activation being as low as 5.35 µM for compound 19d. researchgate.net

The following table summarizes the IC50 values for selected phenylurea derivatives against c-MET and VEGFR-2. nih.gov

CompoundSubstituentIC50 c-MET (nM)IC50 VEGFR-2 (nM)
APPU2b4-chlorophenyl10401580
2cBromo analogue7201170
Dihalogenated Analoguese.g., o-dichlorophenyl380-620Not specified

This table presents data for illustrative phenylurea derivatives and not the specific compound 3-(1-Cyclopropylethyl)-1-phenylurea.

Site-directed mutagenesis is a powerful molecular biology technique used to investigate the role of specific amino acid residues within a protein's binding site. nih.govresearchgate.netyoutube.com By systematically replacing amino acids, researchers can identify key residues that are critical for ligand binding and, consequently, for the compound's inhibitory or modulatory activity. This technique involves introducing specific mutations into the DNA sequence that codes for the target protein. nih.govresearchgate.netyoutube.com The resulting mutant protein is then expressed and its interaction with the compound is compared to that of the wild-type protein. A significant change in binding affinity or inhibitory potency following a mutation indicates that the altered residue is important for the interaction.

For example, in the study of a novel amidase, AphA, which degrades amphenicol antibiotics, site-directed mutagenesis revealed that the catalytic triad (B1167595) residues, specifically serine 153 and histidine 277, were essential for forming crucial hydrogen bonds necessary for the enzyme's hydrolytic activity. researchgate.net While this study does not directly involve this compound, it exemplifies the methodology used to pinpoint critical binding site interactions. This approach could be applied to understand how this compound or its analogs bind to their target enzymes. Various PCR-based methods have been developed to improve the efficiency and reliability of site-directed mutagenesis. thermofisher.com

Enzyme inhibitors can bind to either the orthosteric site, which is the active site where the natural substrate binds, or to an allosteric site, a distinct location on the enzyme. Orthosteric inhibitors directly compete with the substrate, while allosteric modulators bind elsewhere, inducing a conformational change that alters the enzyme's activity.

Research on diarylurea-based modulators of the cannabinoid CB1 receptor has identified compounds that act as allosteric modulators. nih.gov This finding suggests that the phenylurea scaffold can be accommodated in allosteric binding pockets. Molecular docking simulations can further predict the binding mode of these compounds. For instance, the predicted binding mode of a phenyl-urea derivative in the ligand-binding domain of PPARγ suggested that the absence of strong interactions could explain a significant decrease in the activation of PPARγ transcription. researchgate.net Similarly, SHP2, a phosphotyrosine phosphatase, has been shown to have allosteric inhibitors, and novel phenylurea compounds have been investigated for their potential to inhibit this enzyme. researchgate.net The determination of whether this compound acts via an allosteric or orthosteric mechanism would require specific experimental studies, such as kinetic assays in the presence of varying substrate concentrations or structural biology techniques.

Future Directions and Advanced Research Frontiers for 3 1 Cyclopropylethyl 1 Phenylurea

Pioneering Analytical Techniques for In-Depth Characterization

A thorough understanding of a molecule's properties is foundational to its application. For a compound like 3-(1-Cyclopropylethyl)-1-phenylurea, which contains a unique cyclopropyl (B3062369) moiety, advanced analytical techniques are crucial for detailed characterization, especially when analyzing complex mixtures or subtle isomeric forms.

Advanced Spectroscopic Methods: While standard spectroscopic methods like NMR and mass spectrometry are indispensable for basic structural confirmation, more advanced techniques could provide deeper insights. For instance, two-dimensional NMR experiments (COSY, HSQC, HMBC) would be essential to unambiguously assign all proton and carbon signals, particularly for the cyclopropylethyl group. Chiroptical spectroscopy methods, such as circular dichroism, would be vital if the compound is synthesized in an enantiomerically pure form, providing information on its absolute configuration.

Chromatographic Innovations: The separation and purification of this compound and its potential analogues would benefit significantly from advanced chromatographic techniques. mdpi.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for both analysis and purification. mdpi.com Furthermore, the development of chiral stationary phases for HPLC could enable the separation and quantification of enantiomers, which is critical as different stereoisomers can exhibit distinct biological activities. Supercritical fluid chromatography (SFC) presents a greener and often faster alternative to traditional HPLC for purification.

Hypothetical Advanced Analytical Approaches for this compound:

Analytical TechniquePotential ApplicationExpected Insights
2D NMR (COSY, HSQC, HMBC)Unambiguous structural elucidationPrecise proton and carbon assignments, confirmation of connectivity between the cyclopropyl, ethyl, and phenylurea moieties.
Chiral HPLCSeparation of enantiomersDetermination of enantiomeric excess and isolation of individual stereoisomers for biological testing.
Supercritical Fluid Chromatography (SFC)Preparative purificationEfficient and environmentally friendly separation of the compound from reaction mixtures.
Circular Dichroism (CD) SpectroscopyDetermination of absolute configurationConfirmation of the 3D arrangement of atoms in chiral samples.

Accelerating Discovery through Automated Synthesis and High-Throughput Screening

The exploration of the chemical space around this compound can be massively accelerated by integrating automated synthesis with high-throughput screening (HTS). This combination allows for the rapid generation and evaluation of a library of related compounds, facilitating the identification of molecules with optimized properties.

Automated Synthesis of Analogue Libraries: Flow chemistry offers a powerful platform for the automated and efficient synthesis of compound libraries. rsc.org For the synthesis of analogues of this compound, a flow reactor setup could be designed to vary the substituents on the phenyl ring or to modify the cyclopropylethyl group. This approach allows for precise control over reaction parameters, rapid optimization, and the generation of a diverse library of compounds in a short period. rsc.org For example, an automated platform could synthesize a library of cyclopropyl boronic esters for further reaction. rsc.org

High-Throughput Screening (HTS): Once a library of analogues is synthesized, HTS platforms can be employed to rapidly assess their biological activity against a panel of targets. nih.govneb.com These automated systems can perform thousands of assays in a day, measuring parameters such as enzyme inhibition, receptor binding, or cell viability. The data generated from HTS can then be used to build structure-activity relationships (SAR), guiding the design of subsequent generations of compounds.

Leveraging Artificial Intelligence for Predictive Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. nih.gov These computational tools can be applied to predict the properties of novel analogues of this compound, thereby prioritizing synthetic efforts and increasing the efficiency of the discovery process.

Predictive Modeling of Chemical Properties: By training ML models on existing datasets of phenylurea compounds with known properties, it is possible to predict various attributes for new, unsynthesized analogues. nih.gov These properties can include biological activity against specific targets, as well as pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME). For instance, a model could be trained to predict the potential of a novel analogue to induce apoptosis in cancer cells.

Generative Models for Novel Analogue Design: Advanced AI techniques, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), can be used to design entirely new molecules with desired properties. By learning from the chemical features of known active compounds, these models can propose novel analogues of this compound that are predicted to have enhanced activity or improved physicochemical properties.

Illustrative Machine Learning Workflow for Analogue Prioritization:

StepDescriptionTools/Techniques
1. Data CollectionGather data on phenylurea derivatives with known biological activities and properties.Chemical databases (e.g., ChEMBL, PubChem), scientific literature.
2. Feature EngineeringConvert chemical structures into numerical representations (molecular descriptors or fingerprints).RDKit, Mordred.
3. Model TrainingTrain a machine learning model (e.g., random forest, gradient boosting) to learn the relationship between chemical features and properties.Scikit-learn, TensorFlow, PyTorch.
4. Virtual ScreeningUse the trained model to predict the properties of a virtual library of this compound analogues.In-house or commercial virtual screening platforms.
5. PrioritizationRank the virtual compounds based on their predicted activity and other desired properties to select the most promising candidates for synthesis.Multi-objective optimization algorithms.

Uncovering Novel Biochemical Interactions through In Vitro Exploration

While some phenylurea derivatives are known to act on specific targets, there is significant potential for this compound and its analogues to interact with unconventional biochemical targets and pathways. In vitro studies are essential to explore these possibilities.

Exploring Unconventional Targets: Research has shown that some phenylurea derivatives can induce apoptosis in cancer cells through mechanisms independent of traditional targets like tubulin. nih.govresearchgate.net This suggests that these compounds may interact with other key cellular proteins. For example, some diarylurea compounds have been investigated as inhibitors of kinases like c-Met and VEGFR-2, which are involved in cancer progression. researchgate.net A focused in vitro screening campaign against a panel of kinases or other enzyme families could reveal unexpected activities for this compound.

Investigating Novel Mechanisms of Action: Should initial screens identify biological activity, further in vitro studies would be necessary to elucidate the mechanism of action. Techniques such as thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to confirm direct binding to a protein target and to quantify the binding affinity. Cell-based assays can then be used to probe the downstream effects of this interaction on cellular pathways.

A Tool for Illuminating Fundamental Biology: The Role of a Chemical Probe

A well-characterized small molecule with a specific biological activity can serve as a powerful chemical probe to investigate fundamental biological processes. nih.gov With its unique structural features, this compound has the potential to be developed into such a tool.

Development as a Selective Chemical Probe: If this compound is found to have a potent and selective interaction with a specific biological target, it could be used to study the function of that target in various cellular contexts. For example, if it were found to selectively inhibit a particular enzyme, it could be used to understand the role of that enzyme in a specific disease model. The development of chemical probes is a key goal of initiatives like the EUbOPEN project, which aims to create well-characterized compounds to unlock new areas of biology. unc.edu

Applications in Target Identification and Validation: In a scenario where this compound exhibits an interesting biological effect without a known target, it could be used in chemoproteomics experiments to identify its binding partners within the cell. This "target deconvolution" can lead to the discovery of novel drug targets and a deeper understanding of cellular signaling pathways.

Q & A

Basic: What are the key synthetic pathways for 3-(1-Cyclopropylethyl)-1-phenylurea, and what critical parameters influence reaction yield?

Answer:
The compound is typically synthesized via nucleophilic addition between a cyclopropylethylamine derivative and phenyl isocyanate. Critical parameters include:

  • Temperature control (0–5°C to minimize side reactions).
  • Solvent selection (anhydrous dichloromethane or tetrahydrofuran for optimal solubility).
  • Stoichiometric ratio (1:1 molar ratio of amine to isocyanate to avoid oligomerization).
    Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves yield (≥75% reported in analogous urea syntheses) .

Basic: What are the recommended storage conditions and handling protocols for this compound?

Answer:

  • Storage: Maintain at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
  • Handling: Use PPE including nitrile gloves, OSHA-approved chemical goggles, and NIOSH-certified respirators if dust generation is possible. Ensure fume hood ventilation during weighing or dissolution .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • Purity assessment: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Structural confirmation: 1H NMR^1 \text{H NMR} (δ 7.2–7.5 ppm for aromatic protons, δ 1.0–1.5 ppm for cyclopropane CH2_2), 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Dose-response validation: Perform assays across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Target specificity: Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement.
  • Orthogonal assays: Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability assays (MTT or ATP luminescence) to differentiate cytotoxic vs. target-specific effects .

Advanced: What methodologies assess the environmental persistence of this compound?

Answer:

  • OECD 307 guideline: Aerobic soil degradation studies under controlled laboratory conditions (20°C, 60% water-holding capacity).
  • LC-MS/MS quantification: Monitor parent compound and degradation products (e.g., phenylurea fragments) over 60–100 days.
  • Ecotoxicology: Daphnia magna acute toxicity tests (48-hour EC50_{50}) and algal growth inhibition assays .

Advanced: What experimental designs optimize the stability of this compound under varying pH conditions?

Answer:

  • pH stability profiling: Incubate the compound in buffers (pH 3–10) at 25°C and 40°C. Sample at 0, 24, 48, and 72 hours for HPLC analysis.
  • Degradation kinetics: Use Arrhenius modeling to predict shelf-life. Note: Cyclopropane ring stability decreases at pH > 9 due to base-catalyzed ring opening .

Advanced: How does the cyclopropylethyl group influence the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity: Cyclopropane increases logP (predicted ~2.8 vs. 1.9 for non-cyclopropyl analogs), enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic resistance: The strained cyclopropane ring slows oxidative metabolism by CYP450 enzymes (supported by in vitro microsomal assays) .

Basic: What safety precautions are critical during in vivo studies with this compound?

Answer:

  • Toxicity screening: Pre-dose acute toxicity studies in rodents (OECD 423) to determine LD50_{50}.
  • Exposure controls: Use ventilated caging systems and administer via oral gavage or subcutaneous injection with post-dose monitoring for neurobehavioral effects .

Advanced: What computational tools predict the binding affinity of this compound to biological targets?

Answer:

  • Molecular docking: AutoDock Vina or Schrödinger Glide to model interactions with enzyme active sites (e.g., tyrosine kinases).
  • MD simulations: GROMACS or AMBER for assessing binding stability (≥50 ns trajectories). Validate with experimental IC50_{50} correlations .

Basic: What are the solubility profiles of this compound in common laboratory solvents?

Answer:

SolventSolubility (mg/mL, 25°C)Notes
DMSO≥50Preferred for stock solutions
Ethanol10–15Limited solubility, requires sonication
Water<0.1Hydrophobic nature necessitates surfactants for aqueous studies .

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